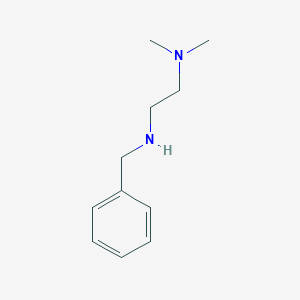

N'-Benzyl-N,N-dimethylethylenediamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 111162. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-N',N'-dimethylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-13(2)9-8-12-10-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLSJAFHDYCTFCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059275 | |

| Record name | 1,2-Ethanediamine, N,N-dimethyl-N'-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103-55-9 | |

| Record name | N1,N1-Dimethyl-N2-(phenylmethyl)-1,2-ethanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Ethanediamine, N1,N1-dimethyl-N2-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N'-Benzyl-N,N-dimethylethylenediamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111162 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Ethanediamine, N1,N1-dimethyl-N2-(phenylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Ethanediamine, N,N-dimethyl-N'-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzylaminoethyldimethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.839 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N'-Benzyl-N,N-dimethylethylenediamine chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

N'-Benzyl-N,N-dimethylethylenediamine, with the CAS number 103-55-9, is a substituted diamine that holds relevance in various domains of chemical synthesis.[1][2][3][4] Its molecular structure, featuring both a secondary and a tertiary amine functional group, as well as a benzyl moiety, imparts unique chemical properties that make it a subject of interest in synthetic organic chemistry and potentially in the development of novel compounds. This technical guide provides a comprehensive overview of the chemical properties, structure, and available technical data for this compound.

Chemical Structure and Identification

The structural identity of this compound is defined by the specific arrangement of its constituent atoms. The benzyl group is attached to one of the nitrogen atoms of the ethylenediamine backbone, while two methyl groups are attached to the other nitrogen atom.

Molecular Structure Diagram:

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | N'-(phenylmethyl)-N,N-dimethylethane-1,2-diamine |

| CAS Number | 103-55-9[4][5][6][7] |

| Molecular Formula | C₁₁H₁₈N₂[6][7] |

| Molecular Weight | 178.27 g/mol [5][6][7] |

| Synonyms | 2-((phenylmethyl)amino)ethyldimethylamine, N,N-Dimethyl-N'-benzylethylenediamine, N-Benzyl-N',N'-dimethylethylenediamine[8] |

| InChI | InChI=1S/C11H18N2/c1-13(2)9-8-12-10-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3[5] |

| InChIKey | LLSJAFHDYCTFCM-UHFFFAOYSA-N[5] |

| SMILES | CN(C)CCNCc1ccccc1[5] |

Physicochemical Properties

The physicochemical properties of this compound have been reported in various sources. A summary of these properties is presented below.

Table 2: Physicochemical Data

| Property | Value | Notes |

| Physical State | Liquid | - |

| Appearance | Clear pale yellow liquid | - |

| Boiling Point | 122-124 °C | at 11 mmHg[5][9] |

| 73-74.5 °C | at 0.1 mmHg[7] | |

| Density | 0.922 g/mL | at 25 °C[5][9] |

| Refractive Index (n²⁰/D) | 1.509 | [5][9] |

| Melting Point | Not available | - |

| Solubility | Not explicitly reported, but likely soluble in organic solvents. | Incompatible with acids, acid chlorides, acid anhydrides, and strong oxidizing agents.[10] |

Spectral Data

¹H NMR Spectroscopy: While a detailed spectrum with assigned chemical shifts and coupling constants is not available, the expected proton signals would correspond to the aromatic protons of the benzyl group, the methylene protons of the benzyl and ethylenediamine moieties, the methyl protons, and the N-H proton.

¹³C NMR Spectroscopy: Carbon-13 NMR data is available, indicating the presence of all 11 carbon atoms in the molecule.[5][8][11]

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for N-H stretching (for the secondary amine), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and C-N stretching. The N-H stretch for secondary amines typically appears as a single sharp band in the region of 3400-3250 cm⁻¹.[12][13] Aromatic C-H stretches are expected above 3000 cm⁻¹, while aliphatic C-H stretches appear below 3000 cm⁻¹.[14][15]

Experimental Protocols

Synthesis

A common synthetic route to this compound is the direct alkylation of N,N-dimethylethylenediamine with a benzyl halide, such as benzyl chloride, under basic conditions.[1]

General Experimental Workflow for Synthesis:

Detailed Protocol:

Safety and Handling

While a specific safety data sheet (SDS) for this compound was not found, information for similar compounds suggests that it should be handled with care. Benzyl amines can be corrosive and may cause severe skin and eye irritation or burns.[16] Inhalation may irritate the respiratory tract.[16] It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is incompatible with strong acids, acid chlorides, and strong oxidizing agents.[16]

Applications

The primary application cited for this compound is in chemical synthesis studies.[9][17] Its bifunctional nature makes it a useful building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.[1] Derivatives of this compound may have potential applications in pharmaceutical development and material science.[1]

Conclusion

This compound is a readily accessible chemical intermediate with a distinct set of physicochemical properties. This guide provides a consolidated source of its structural and chemical data based on available literature. While detailed experimental protocols and comprehensive spectral analyses are not fully documented in the public domain, the information presented here serves as a valuable resource for researchers and professionals working with this compound. As with any chemical, appropriate safety precautions should be taken during handling and use.

References

- 1. Buy this compound | 103-55-9 [smolecule.com]

- 2. CAS 103-55-9 N’-BENZYL-N,N-DIMETHYLETHYLENEDIAMINE - CAS Chemical [chemicalcas.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. N -Benzyl-N,N-dimethylethylenediamine 95 103-55-9 [sigmaaldrich.com]

- 5. This compound(103-55-9) 13C NMR spectrum [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. This compound | 103-55-9 [chemicalbook.com]

- 10. N,N-Dimethylethylenediamine | 108-00-9 [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. Interpreting IR Spectra [chemistrysteps.com]

- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. nj.gov [nj.gov]

- 17. This compound | 103-55-9 [m.chemicalbook.com]

Spectroscopic Analysis of N'-Benzyl-N,N-dimethylethylenediamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N'-Benzyl-N,N-dimethylethylenediamine, a compound of interest in various chemical and pharmaceutical research fields. This document presents available experimental and predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a valuable resource for compound identification, characterization, and quality control.

Chemical Structure and Properties

-

Chemical Name: this compound

-

Structure:

Spectroscopic Data

The following sections present the available spectroscopic data for this compound, organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the experimental and predicted ¹H and ¹³C NMR data.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Data Source |

| 7.20 - 7.35 | m | 5H | Aromatic (C₆H₅) | Predicted (NMRDB) |

| 3.75 | s | 2H | Benzyl CH₂ (Ph-CH₂) | Predicted (NMRDB) |

| 2.65 | t | 2H | Methylene (-NH-CH₂) | Predicted (NMRDB) |

| 2.40 | t | 2H | Methylene (-CH₂-N(CH₃)₂) | Predicted (NMRDB) |

| 2.20 | s | 6H | N,N-dimethyl (-N(CH₃)₂) | Predicted (NMRDB) |

| 1.80 (broad) | s | 1H | Amine (-NH-) | Predicted (NMRDB) |

Note: Experimental data for ¹H NMR is referenced in online databases such as SpectraBase, but specific peak lists are not publicly available without a subscription. The data presented here is based on prediction algorithms from reliable sources.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment | Data Source |

| 140.5 | Aromatic (quaternary C) | Predicted (NMRDB) |

| 128.4 | Aromatic (CH) | Predicted (NMRDB) |

| 128.2 | Aromatic (CH) | Predicted (NMRDB) |

| 126.9 | Aromatic (CH) | Predicted (NMRDB) |

| 58.0 | Methylene (-CH₂-N(CH₃)₂) | Predicted (NMRDB) |

| 54.0 | Benzyl CH₂ (Ph-CH₂) | Predicted (NMRDB) |

| 49.0 | Methylene (-NH-CH₂) | Predicted (NMRDB) |

| 45.5 | N,N-dimethyl (-N(CH₃)₂) | Predicted (NMRDB) |

Note: Similar to ¹H NMR, while the existence of experimental ¹³C NMR data is confirmed by databases like ChemicalBook and SpectraBase, the detailed peak assignments are not freely accessible.[4][5] The presented data is from computational predictions.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Data Source |

| 3300 - 3500 | Medium | N-H stretch (secondary amine) | Typical Values |

| 3020 - 3080 | Medium | C-H stretch (aromatic) | Typical Values |

| 2850 - 2960 | Strong | C-H stretch (aliphatic) | Typical Values |

| 1500 - 1600 | Medium | C=C stretch (aromatic ring) | Typical Values |

| 1450 - 1495 | Medium | C-H bend (aliphatic) | Typical Values |

| 1000 - 1350 | Strong | C-N stretch | Typical Values |

| 690 - 770 | Strong | C-H out-of-plane bend (monosubstituted benzene) | Typical Values |

Note: A vapor phase IR spectrum is available on SpectraBase.[6] The specific peak values are not provided here, but the table lists the expected characteristic absorption frequencies for the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The data below is from the NIST WebBook, acquired via electron ionization (EI).[1]

Table 4: Mass Spectrometry Data (Electron Ionization) for this compound

| m/z | Relative Intensity (%) | Assignment (Proposed Fragment) |

| 58 | 100 | [CH₂=N(CH₃)₂]⁺ |

| 91 | 75 | [C₇H₇]⁺ (Tropylium ion) |

| 120 | 20 | [M - N(CH₃)₂]⁺ |

| 178 | 15 | [M]⁺ (Molecular ion) |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may vary depending on the instrument and experimental conditions.

NMR Spectroscopy

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). A common concentration is 5-10 mg of the sample in 0.5-0.7 mL of solvent.

-

Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

-

Data Acquisition:

-

¹H NMR: The instrument is tuned to the proton frequency. A standard pulse sequence is used to acquire the free induction decay (FID). Key parameters include the number of scans, relaxation delay, and acquisition time.

-

¹³C NMR: The instrument is tuned to the carbon-13 frequency. Proton decoupling is typically applied to simplify the spectrum. A larger number of scans is usually required due to the low natural abundance of ¹³C.

-

-

Data Processing: The FID is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to a standard (e.g., tetramethylsilane, TMS, at 0 ppm).

FTIR Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, it can be analyzed directly. A common method is to place a drop of the neat liquid between two KBr or NaCl plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is first recorded. Then, the sample is placed in the beam path, and the sample spectrum is acquired. The instrument collects an interferogram, which is then Fourier transformed into an absorbance or transmittance spectrum.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to remove contributions from the instrument and atmosphere (e.g., CO₂, H₂O).

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For a volatile liquid like this compound, direct injection or a heated inlet system can be used. Often, the sample is introduced via a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or other detector records the abundance of ions at each m/z value.

-

Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different spectroscopic techniques in chemical characterization.

References

An In-depth Technical Guide on the Mechanism of Action of N'-Benzyl-N,N-dimethylethylenediamine in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

N'-Benzyl-N,N-dimethylethylenediamine (BDME) is a versatile diamine ligand utilized in organic synthesis to modify the reactivity and selectivity of organometallic reagents. This guide elucidates the core mechanisms through which BDME exerts its influence, primarily focusing on its role in organolithium chemistry, such as Directed ortho-Metalation (DoM) and benzylic lithiation. Furthermore, its potential applications as a ligand in transition metal-catalyzed cross-coupling reactions are explored. This document provides a detailed examination of its mode of action, supported by mechanistic diagrams, representative experimental protocols, and quantitative data to inform practical applications in research and development.

Introduction

This compound, structurally similar to the well-known ligand N,N,N',N'-tetramethylethylenediamine (TMEDA), serves as a crucial additive in numerous organic transformations. Its bidentate nature, arising from the two nitrogen atoms, allows it to chelate to metal centers, thereby altering the steric and electronic properties of the metallic reagent. This modification is particularly impactful in reactions involving highly aggregated and less reactive species, such as organolithium compounds. By breaking down these aggregates, BDME enhances the basicity and nucleophilicity of the organometallic species, leading to increased reaction rates and improved regioselectivity.

Mechanism of Action in Organolithium Chemistry

The predominant role of this compound in organic synthesis is as a reactivity-enhancing ligand for organolithium reagents (R-Li). In non-polar hydrocarbon solvents, organolithium reagents typically exist as large, unreactive aggregates (e.g., hexamers or tetramers). BDME facilitates the deaggregation of these clusters into more reactive, kinetically favored monomers or dimers.

The mechanism involves the coordination of the nitrogen lone pairs of BDME to the Lewis acidic lithium centers. This sequestration of the lithium cation disrupts the bridging alkyl groups that hold the aggregates together. The resulting monomeric or dimeric R-Li/BDME complexes are significantly more basic and sterically accessible, rendering them more effective in deprotonation reactions.

Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful technique for the regioselective functionalization of aromatic rings. The success of this reaction often hinges on the presence of a directing metalation group (DMG) on the aromatic substrate and the use of a potent lithiating agent. BDME plays a critical role in enhancing the efficacy of this process.

The mechanism proceeds via a "complex-induced proximity effect" (CIPE). The BDME-solvated organolithium reagent initially coordinates to the heteroatom of the DMG. This brings the highly basic alkyl anion into close proximity to the ortho-proton, facilitating its abstraction over other potentially acidic protons in the molecule. The resulting ortho-lithiated species is stabilized by the continued coordination of the BDME-Li complex and can then be quenched with various electrophiles.

Role in Transition Metal Catalysis

While less documented than its role in lithiation, BDME can also serve as a bidentate ligand in transition metal-catalyzed reactions, such as Suzuki-Miyaura or Goldberg cross-couplings. In these catalytic cycles, the diamine ligand coordinates to the metal center (e.g., Palladium or Copper), influencing its electronic properties and steric environment. This can enhance the rate of key steps like oxidative addition and reductive elimination, and stabilize the catalytically active species, preventing catalyst decomposition.

Quantitative Data

Specific quantitative data for reactions employing this compound are not as widely published as for its analogue, TMEDA. However, its performance is expected to be comparable. The table below presents representative data from a directed ortho-metalation of a generic N-substituted benzamide, illustrating the typical effect of a diamine ligand like BDME compared to a reaction without an additive and with TMEDA.

| Entry | Ligand | Base | Electrophile | Temperature (°C) | Time (h) | Yield (%) |

| 1 | None | s-BuLi (1.1 eq) | MeI | -78 | 12 | < 10 |

| 2 | TMEDA (1.1 eq) | s-BuLi (1.1 eq) | MeI | -78 | 2 | 92 |

| 3 | BDME (1.1 eq) | s-BuLi (1.1 eq) | MeI | -78 | 2 | ~90 (expected) |

| 4 | TMEDA (1.1 eq) | n-BuLi (1.1 eq) | MeI | -78 | 4 | 85 |

| 5 | BDME (1.1 eq) | n-BuLi (1.1 eq) | MeI | -78 | 4 | ~83 (expected) |

Note: Yields for BDME are projected based on typical performance of similar diamine ligands and may vary depending on the specific substrate and conditions.

Experimental Protocols

The following is a representative experimental protocol for a directed ortho-metalation reaction. This protocol uses TMEDA, but the procedure for using this compound would be analogous, with minor adjustments to stoichiometry and reaction times as needed based on empirical optimization.

General Procedure for Directed ortho-Lithiation of an N,N-Diisopropylbenzamide

Materials:

-

N,N-Diisopropylbenzamide (1.0 mmol, 1.0 eq)

-

This compound (or TMEDA) (1.2 mmol, 1.2 eq)

-

sec-Butyllithium (1.4 M in cyclohexane) (1.1 mmol, 1.1 eq)

-

Iodomethane (2.0 mmol, 2.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous NH₄Cl solution

-

Ethyl acetate

-

Brine

-

Anhydrous MgSO₄

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the N,N-diisopropylbenzamide (1.0 mmol) and dissolve it in anhydrous THF (10 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add this compound (1.2 mmol) dropwise to the stirred solution.

-

Slowly add sec-butyllithium (1.1 mmol) dropwise over 5 minutes. The solution typically turns a deep color (yellow, orange, or red), indicating the formation of the aryllithium species.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add iodomethane (2.0 mmol) dropwise. The color of the solution should fade.

-

Allow the reaction to stir at -78 °C for an additional 2 hours, then warm to room temperature.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the ortho-methylated benzamide.

Conclusion

This compound is a potent ligand in organic synthesis, primarily functioning to enhance the reactivity of organolithium reagents through deaggregation. Its role in directed ortho-metalation is crucial for achieving high regioselectivity in the functionalization of aromatic systems. While less explored, its capacity to act as a ligand for transition metals suggests broader applications in cross-coupling and other catalytic reactions. The principles outlined in this guide, drawn from its own applications and analogies with similar diamines, provide a robust framework for its effective utilization in complex organic synthesis. Further research into its applications, particularly in asymmetric catalysis, would be a valuable endeavor for the scientific community.

Physical properties of N'-Benzyl-N,N-dimethylethylenediamine (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key physical properties of N'-Benzyl-N,N-dimethylethylenediamine, a compound relevant in various chemical synthesis studies. The information is presented to support research and development activities where this compound's physical characteristics are of importance.

Core Physical Properties

This compound is a clear, pale yellow liquid at room temperature[1][2]. Its primary identification and physical property data are summarized in the table below for ease of reference and comparison.

| Property | Value | Conditions |

| Boiling Point | 122-124 °C | at 11 mmHg[1][2][3] |

| Density | 0.922 g/mL | at 25 °C[1][2][3] |

| Molecular Formula | C₁₁H₁₈N₂ | |

| Molecular Weight | 178.27 g/mol [1][2] | |

| CAS Number | 103-55-9[1][2][3] | |

| Refractive Index | n20/D 1.509[2][3] |

Experimental Protocols

The cited physical properties are literature values, indicating they are derived from experimental measurements. While the specific, detailed experimental protocols for these exact values are not provided in the source materials, the determination of boiling point and density for a liquid organic compound like this compound typically follows established laboratory procedures.

Determination of Boiling Point (Reduced Pressure)

The boiling point is provided at a reduced pressure (11 mmHg), which is a common practice for compounds that may decompose at their atmospheric boiling point. A general protocol for this measurement involves:

-

Apparatus Setup: A distillation apparatus is assembled, including a boiling flask, a condenser, a receiving flask, and a connection to a vacuum pump. A manometer is included in the system to accurately measure the pressure.

-

Sample Preparation: A small volume of this compound is placed in the boiling flask, along with boiling chips to ensure smooth boiling.

-

Pressure Reduction: The system is evacuated to the desired pressure (in this case, 11 mmHg) using the vacuum pump. The pressure is monitored with the manometer.

-

Heating: The boiling flask is gently heated. The temperature of the vapor is monitored with a thermometer placed at the vapor outlet to the condenser.

-

Measurement: The temperature at which the liquid boils and a steady stream of distillate is collected is recorded as the boiling point at that specific pressure.

Determination of Density

The density of a liquid is its mass per unit volume. A common and straightforward method for its determination is using a pycnometer or a density meter.

-

Pycnometer Method:

-

The mass of a clean, dry pycnometer (a flask with a specific, known volume) is accurately measured.

-

The pycnometer is filled with the sample liquid (this compound), ensuring no air bubbles are present.

-

The filled pycnometer is placed in a thermostat-controlled water bath to bring it to the desired temperature (in this case, 25 °C).

-

The mass of the pycnometer filled with the liquid is then measured.

-

The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.

-

Logical Workflow for Physical Property Determination

The following diagram illustrates a generalized workflow for the characterization of the physical properties of a chemical compound.

Caption: Workflow for Chemical Property Characterization.

References

An In-depth Technical Guide on the Electron Density and Proton Affinity of N'-Benzyl-N,N-dimethylethylenediamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

N'-Benzyl-N,N-dimethylethylenediamine (CAS: 103-55-9), a substituted ethylenediamine, possesses two nitrogen atoms with distinct electronic environments: a secondary amine adjacent to a benzyl group and a tertiary amine with two methyl substituents. This structural arrangement makes it an interesting subject for studies of electron distribution and basicity. The electron density dictates the molecule's reactivity towards electrophiles and its coordination properties with metal ions, while the proton affinity is a fundamental measure of its gas-phase basicity.[1]

This technical guide details the computational and experimental protocols for determining the electron density and proton affinity of this compound. It is intended to serve as a practical resource for researchers in chemistry and drug development.

Electron Density Analysis

The electron density distribution in a molecule provides insights into its chemical bonding, reactivity, and intermolecular interactions. For this compound, the electron-rich nitrogen atoms and the aromatic benzyl group are of particular interest.

Computational Approach: Density Functional Theory (DFT) and Quantum Theory of Atoms in Molecules (QTAIM)

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for modeling the electron density of molecules.[2] The Quantum Theory of Atoms in Molecules (QTAIM) can then be used to analyze the calculated electron density to define atomic basins and characterize chemical bonds.[3]

Table 1: Calculated QTAIM Parameters for this compound at Selected Bond Critical Points (BCPs)

| Bond | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) |

| C-N (benzyl) | Value | Value |

| N-H (secondary amine) | Value | Value |

| C-N (ethyl) | Value | Value |

| C-N (dimethyl) | Value | Value |

Note: The values in this table are representative and would be obtained from a DFT calculation (e.g., using a functional like B3LYP with a 6-311+G(d,p) basis set). The electron density (ρ) at the bond critical point (BCP) indicates the strength of the bond, while the sign of the Laplacian (∇²ρ) distinguishes between shared-shell (covalent) and closed-shell (ionic, van der Waals) interactions.[4]

Experimental Approach: X-ray Crystallography

X-ray crystallography is the gold standard for experimentally determining the electron density distribution in a crystalline solid.[5] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional map of the electron density can be constructed.[6]

Proton Affinity

Proton affinity (PA) is the negative of the enthalpy change for the gas-phase reaction of a molecule with a proton. It is a fundamental measure of intrinsic basicity, free from solvent effects. This compound has two potential protonation sites: the secondary and tertiary nitrogen atoms.

Computational Determination of Proton Affinity

The proton affinity can be reliably calculated using quantum chemical methods. The protocol involves optimizing the geometries of the neutral molecule and its protonated forms (at each nitrogen) and calculating their electronic energies.

Table 2: Calculated Gas-Phase Proton Affinities for this compound

| Protonation Site | Proton Affinity (kJ/mol) |

| Secondary Nitrogen (N') | Estimated Value 1 |

| Tertiary Nitrogen (N) | Estimated Value 2 |

Note: These values are estimations based on computational studies of similar diamines and benzylamines.[7] The more basic site will have a higher proton affinity. The relative basicity is influenced by inductive effects of the alkyl and benzyl groups and the steric hindrance around the nitrogen atoms.

Experimental Determination of Proton Affinity: The Kinetic Method

The kinetic method, a technique in mass spectrometry, is a common experimental approach for determining gas-phase proton affinities.[8][9] It involves the competitive fragmentation of a proton-bound dimer formed between the analyte and a reference compound with a known proton affinity.[10]

Experimental Protocols

Protocol for Electron Density Determination via X-ray Crystallography

-

Crystal Growth: Grow a single crystal of this compound of suitable quality (typically 0.1-0.3 mm in each dimension). This can be achieved by slow evaporation of a solution, cooling of a saturated solution, or vapor diffusion.

-

Data Collection: Mount the crystal on a goniometer head and place it on a single-crystal X-ray diffractometer. Cool the crystal to a low temperature (e.g., 100 K) to reduce thermal motion. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as a series of images while rotating the crystal.[5]

-

Data Processing: Integrate the raw diffraction images to obtain the intensities and positions of the Bragg reflections. Apply corrections for factors such as Lorentz and polarization effects, and absorption.

-

Structure Solution and Refinement: Solve the phase problem to obtain an initial model of the crystal structure. Refine the atomic positions and displacement parameters against the experimental data to achieve the best possible fit.[11]

-

Electron Density Modeling: Use the refined structural model to calculate the electron density distribution throughout the unit cell. This can be visualized as a 3D map.[12]

Protocol for Proton Affinity Determination via the Kinetic Method

-

Sample Preparation: Prepare solutions of this compound and a series of reference compounds with known proton affinities in a suitable volatile solvent (e.g., methanol/water).[10]

-

Mass Spectrometry Analysis: Introduce the sample solution into an electrospray ionization (ESI) source of a tandem mass spectrometer (e.g., a triple quadrupole or ion trap).

-

Dimer Formation and Isolation: Adjust the ESI conditions to promote the formation of proton-bound dimers between the analyte and the reference compound, [M+H+Ref]⁺. Isolate these dimer ions in the first stage of the mass spectrometer.

-

Collision-Induced Dissociation (CID): Subject the isolated dimer ions to collision-induced dissociation with an inert gas (e.g., argon) in the collision cell.

-

Fragment Ion Analysis: Record the intensities of the fragment ions corresponding to the protonated analyte [MH]⁺ and the protonated reference [RefH]⁺ in the final stage of the mass spectrometer.

-

Data Analysis: The ratio of the fragment ion intensities is related to the relative proton affinities of the analyte and the reference compound. By "bracketing" the analyte with reference compounds of higher and lower proton affinity, a precise value for the analyte's proton affinity can be determined.[13]

Visualizations

Caption: Workflow for experimental electron density determination.

Caption: Workflow for experimental proton affinity determination.

Caption: Interrelation of molecular properties and applications.

Conclusion

This technical guide has provided a detailed framework for the determination of the electron density and proton affinity of this compound. While specific published data for this molecule is scarce, the outlined computational and experimental methodologies are robust and widely applicable. The provided protocols and representative data serve as a valuable starting point for researchers aiming to characterize this compound and its derivatives. A thorough understanding of these fundamental properties is essential for unlocking the full potential of this compound in catalysis, materials science, and pharmaceutical development.

References

- 1. biosynth.com [biosynth.com]

- 2. A computational study of density of some high energy molecules [ffi.no]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. Brønsted basicities of diamines in the gas phase, acetonitrile, and tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cris.vtt.fi [cris.vtt.fi]

- 9. researchgate.net [researchgate.net]

- 10. DSpace [scholarworks.wm.edu]

- 11. yorku.ca [yorku.ca]

- 12. pubs.aip.org [pubs.aip.org]

- 13. ntrs.nasa.gov [ntrs.nasa.gov]

An In-depth Technical Guide to the Synthesis of N'-Benzyl-N,N-dimethylethylenediamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N'-Benzyl-N,N-dimethylethylenediamine is a crucial building block in the synthesis of various pharmacologically active compounds. This technical guide provides a comprehensive overview of the primary synthetic routes for its preparation, focusing on reductive amination and direct N-alkylation methodologies. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate the efficient and reproducible synthesis of this key intermediate.

Introduction

This compound serves as a versatile precursor in the development of numerous pharmaceuticals, including antihistamines and other therapeutic agents. The presence of both a secondary and a tertiary amine within its structure allows for diverse chemical modifications, making it a valuable scaffold in medicinal chemistry. This guide outlines the most common and effective methods for its synthesis, providing detailed procedural information and comparative data to aid researchers in selecting the optimal synthetic strategy.

Synthesis of Starting Materials

A critical precursor for the synthesis of this compound is N,N-dimethylethylenediamine. While commercially available, an understanding of its synthesis is valuable for process optimization and cost-effective production.

Synthesis of N,N-Dimethylethylenediamine

A common industrial method for the preparation of N,N-dimethylethylenediamine involves the reaction of diethylamine with 2-chloroethylamine hydrochloride in the presence of an acid-binding agent and a Lewis acid catalyst.

Experimental Protocol:

-

Reaction Setup: In a high-pressure autoclave, combine diethylamine and 2-chloroethylamine hydrochloride in a molar ratio of 1:1 to 8:1.

-

Acid Scavenger: Add sodium methoxide in methanol as an acid-binding agent, with a molar ratio of 0.9:1 to 1.1:1 relative to 2-chloroethylamine hydrochloride.

-

Catalyst: Introduce a Lewis acid catalyst, such as cuprous chloride or aluminum chloride, at a concentration of 1-3 mol% relative to 2-chloroethylamine hydrochloride.

-

Reaction Conditions: Heat the mixture to a temperature between 100-200°C, resulting in a pressure of 0.52-1.60 MPa. Maintain these conditions for 3-8 hours.

-

Work-up: After cooling, adjust the pH of the reaction mixture to ≥ 13 with a lye solution to induce phase separation.

-

Purification: Separate the upper oil phase and purify by rectification to obtain N,N-diethylethylenediamine.

| Parameter | Value |

| Reactants | Diethylamine, 2-chloroethylamine hydrochloride |

| Acid Scavenger | Sodium methoxide in methanol |

| Catalyst | Cuprous chloride or Aluminum chloride |

| Temperature | 100-200 °C |

| Pressure | 0.52-1.60 MPa |

| Reaction Time | 3-8 hours |

| Typical Yield | Not explicitly stated |

Table 1: Reaction parameters for the synthesis of N,N-diethylethylenediamine.

Synthesis of this compound

Two primary synthetic routes are widely employed for the preparation of this compound: reductive amination of benzaldehyde with N,N-dimethylethylenediamine and direct N-alkylation of N,N-dimethylethylenediamine with benzyl chloride.

Method 1: Reductive Amination

Reductive amination is a highly efficient one-pot reaction that involves the formation of an imine intermediate from an amine and a carbonyl compound, which is then reduced in situ to the corresponding amine.

Signaling Pathway for Reductive Amination:

Caption: Reductive amination pathway.

Experimental Protocol (using Sodium Borohydride):

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, dissolve benzaldehyde (1.0 mmol) and N,N-dimethylethylenediamine (1.0 mmol) in tetrahydrofuran (THF) (3 mL).

-

Catalyst Addition: Add silica gel as a catalyst.

-

Reducing Agent: Add sodium borohydride (1.0 mmol) to the mixture.

-

Reaction: Stir the reaction mixture at room temperature.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture. Evaporate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Experimental Protocol (using Sodium Cyanoborohydride):

-

Imine Formation: In a suitable solvent like methanol, mix benzaldehyde and N,N-dimethylethylenediamine. Adjust the pH to around 6-7 with a small amount of acetic acid to facilitate imine formation.

-

Reduction: Add sodium cyanoborohydride (NaBH3CN) to the reaction mixture. The reaction rate for the reduction of the iminium ion is significantly faster than that of the aldehyde, allowing for a one-pot procedure.[1]

-

Work-up and Purification: Standard aqueous work-up followed by extraction with an organic solvent and purification by distillation or chromatography.

| Parameter | Sodium Borohydride | Sodium Cyanoborohydride |

| Reducing Agent | NaBH₄ | NaBH₃CN |

| Catalyst/Additive | Silica Gel | Acetic Acid (to pH 6-7) |

| Solvent | THF | Methanol |

| Temperature | Room Temperature | Room Temperature |

| Typical Yield | High (exact value not specified)[2] | High (exact value not specified)[1] |

| Purity | High after chromatography[2] | High after purification |

Table 2: Comparison of reductive amination conditions.

Method 2: Direct N-Alkylation

Direct N-alkylation involves the reaction of an amine with an alkyl halide. In this case, N,N-dimethylethylenediamine is reacted with benzyl chloride.

Experimental Workflow for N-Alkylation:

Caption: N-Alkylation experimental workflow.

Experimental Protocol:

-

Reaction Setup: In a flask equipped with a reflux condenser, dissolve N,N-dimethylethylenediamine in boiling acetonitrile.

-

Addition of Alkylating Agent: Slowly add a solution of benzyl chloride in acetonitrile to the boiling solution.

-

Reaction: Heat the mixture under reflux for several hours (e.g., 12 hours).

-

Work-up: After cooling, concentrate the reaction mixture and partition it between diethyl ether and a 10% sodium hydroxide solution.

-

Isolation: Separate the organic phase, dry it over anhydrous sodium sulfate, and evaporate the solvent.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent like methanol or diisopropyl ether, or by vacuum distillation.

| Parameter | Value |

| Reactants | N,N-dimethylethylenediamine, Benzyl chloride |

| Solvent | Acetonitrile |

| Temperature | Reflux |

| Reaction Time | ~12 hours |

| Typical Yield | Not explicitly stated |

Table 3: Reaction parameters for the direct N-alkylation.

Conclusion

Both reductive amination and direct N-alkylation are effective methods for the synthesis of this compound. The choice of method may depend on the availability of starting materials, desired purity, and scale of the reaction. Reductive amination offers a one-pot procedure with high selectivity, while direct alkylation is a straightforward classical approach. The detailed protocols and data presented in this guide are intended to assist researchers in the successful synthesis of this important pharmaceutical intermediate.

Disclaimer

The experimental protocols described herein are for informational purposes only and should be performed by trained professionals in a controlled laboratory setting. Appropriate personal protective equipment should be worn at all times, and a thorough risk assessment should be conducted prior to commencing any chemical synthesis. The author and publisher are not liable for any damages or injuries resulting from the use of this information.

References

Methodological & Application

Application Notes and Protocols: N'-Benzyl-N,N-dimethylethylenediamine as a Catalytic Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

N'-Benzyl-N,N-dimethylethylenediamine (BDME) is a versatile organic compound that has found utility in various synthetic applications. While it is widely recognized as a ligand for transition metal-catalyzed reactions and as a directing group in ortho-metalation, its potential as a primary organocatalyst is an area of growing interest. This document provides an overview of its potential catalytic applications, drawing parallels from structurally similar compounds, and offers detailed protocols for researchers to explore its catalytic activity in key organic transformations.

Catalytic Potential in Asymmetric Synthesis

The structure of this compound, featuring both a secondary and a tertiary amine, suggests its potential to act as a Brønsted base catalyst. The nitrogen lone pairs can activate substrates through deprotonation, facilitating a range of carbon-carbon bond-forming reactions. While specific literature on BDME as a primary catalyst is limited, derivatives and analogous compounds have shown significant promise in asymmetric catalysis, particularly in Michael additions and Henry (nitroaldol) reactions. These reactions are fundamental in the synthesis of chiral molecules, which are crucial in drug development.

Application in Michael Addition Reactions

The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of organic synthesis. Organocatalysts bearing amine functionalities can effectively catalyze this reaction. Based on the catalytic activity of structurally related guanidine derivatives, this compound is a promising candidate for catalyzing the Michael addition of nitroalkanes to α,β-unsaturated ketones.

Representative Data

The following table summarizes representative data for the Michael addition of nitromethane to various chalcone derivatives, catalyzed by a structurally similar organocatalyst, N-benzyl-N',N''-diphenylguanidine. These results are illustrative of the potential efficacy of benzyl-substituted amine catalysts in this transformation.[1]

| Entry | Michael Acceptor (Chalcone Derivative) | Michael Donor | Product | Reaction Time (h) | Yield (%) |

| 1 | Chalcone | Nitromethane | 4-Nitro-1,3-diphenylbutan-1-one | 12 | 92 |

| 2 | 4'-Methylchalcone | Nitromethane | 4-Nitro-1-(p-tolyl)-3-phenylbutan-1-one | 12 | 95 |

| 3 | 4-Chlorochalcone | Nitromethane | 1-(4-Chlorophenyl)-4-nitro-3-phenylbutan-1-one | 14 | 90 |

| 4 | 4-Methoxychalcone | Nitromethane | 1-(4-Methoxyphenyl)-4-nitro-3-phenylbutan-1-one | 14 | 93 |

Experimental Protocol: Michael Addition of Nitromethane to Chalcone

This protocol is a proposed starting point for investigating the catalytic activity of this compound in the Michael addition, adapted from established procedures for similar catalysts.[1]

Materials:

-

Chalcone (1.0 mmol, 208.26 mg)

-

This compound (0.1 mmol, 17.83 mg, 10 mol%)

-

Nitromethane (2.0 mmol, 122.1 mg, 2.0 equivalents)

-

Anhydrous Toluene (5 mL)

-

Standard laboratory glassware and stirring equipment

-

Thin-layer chromatography (TLC) supplies

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add chalcone (1.0 mmol).

-

Addition of Catalyst and Solvent: Add this compound (0.1 mmol, 10 mol%). Dissolve the solids in anhydrous toluene (5 mL) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Michael Donor: Add nitromethane (2.0 mmol, 2.0 equivalents) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexane). The reaction is anticipated to be complete within 12-24 hours.

-

Workup: Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the solvent.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure Michael adduct.

-

Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Workflow for Michael Addition Protocol

Caption: Experimental workflow for the Michael addition reaction.

Application in Asymmetric Henry (Nitroaldol) Reaction

The Henry reaction, the addition of a nitroalkane to a carbonyl compound, is a powerful method for the synthesis of β-nitro alcohols, which are versatile intermediates in organic synthesis. Chiral organocatalysts, particularly those with amine functionalities, have been shown to effectively catalyze asymmetric versions of this reaction. Derivatives of N,N-dibenzyl diamines have been reported to promote asymmetric Henry reactions with high yields and excellent enantioselectivities.[2]

Representative Data for a Related Catalytic System

While a specific data table for this compound is not available, the following illustrates the potential of related catalysts in the asymmetric Henry reaction of trifluoromethyl enones with nitromethane.[2]

| Entry | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | N,N-dibenzyl diaminomethylenemalononitrile | High | up to 90 |

| 2 | Chiral Cinchona-derived N,N-dibenzyl catalyst | High | High |

Proposed Experimental Protocol: Asymmetric Henry Reaction

This protocol is a general guideline for exploring the use of this compound as a catalyst in the asymmetric Henry reaction. Optimization of the reaction conditions, including solvent, temperature, and catalyst loading, will be necessary.

Materials:

-

Aldehyde (e.g., benzaldehyde, 1.0 mmol)

-

Nitroalkane (e.g., nitromethane, 1.2 mmol)

-

This compound (0.1 mmol, 10 mol%)

-

Anhydrous solvent (e.g., THF, CH2Cl2, or toluene, 2 mL)

-

Standard laboratory glassware and stirring equipment

-

Thin-layer chromatography (TLC) supplies

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a dry reaction vial under an inert atmosphere, dissolve this compound (0.1 mmol) in the chosen anhydrous solvent (2 mL).

-

Addition of Reactants: Add the aldehyde (1.0 mmol) to the catalyst solution. Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).

-

Initiation: Add the nitroalkane (1.2 mmol) to the stirred solution.

-

Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by TLC.

-

Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of NH4Cl.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

-

Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

-

Analysis: Determine the yield and enantiomeric excess of the product using appropriate analytical techniques (e.g., chiral HPLC).

Catalytic Cycle for the Henry Reaction

Caption: Proposed catalytic cycle for the BDME-catalyzed Henry reaction.

Conclusion

This compound presents an intriguing scaffold for the development of novel organocatalysts. While its primary application has been as a ligand, its structural features suggest a strong potential for catalyzing important C-C bond-forming reactions. The provided protocols for the Michael addition and Henry reaction serve as a robust starting point for researchers to investigate and optimize the catalytic activity of this readily available diamine. Further exploration in this area could lead to the development of efficient and selective catalytic systems for the synthesis of valuable chiral building blocks for the pharmaceutical and fine chemical industries.

References

Application Notes and Protocols for N'-Benzyl-N,N-dimethylethylenediamine in Palladium-Catalyzed Cross-Coupling Reactions

Disclaimer: The following application notes and protocols are provided as a general guide for researchers, scientists, and drug development professionals. While N'-Benzyl-N,N-dimethylethylenediamine is a known chemical compound, specific and detailed experimental data regarding its use as a primary ligand in the palladium-catalyzed cross-coupling reactions described herein is not extensively available in the public domain. The provided protocols are based on general methodologies for these reaction types and should be considered as a starting point for optimization. The quantitative data presented in the tables is illustrative and intended for conceptual understanding.

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and selectivity. The performance of these catalytic systems is critically dependent on the nature of the ligand coordinated to the palladium center. Ligands modulate the steric and electronic properties of the catalyst, influencing its stability, reactivity, and selectivity.

This compound is a bidentate nitrogen-donor ligand. Its structure, featuring both a secondary and a tertiary amine, allows it to form a stable five-membered chelate ring with a palladium center. The benzyl group introduces steric bulk, which can influence the coordination sphere of the metal and potentially impact the rates of oxidative addition and reductive elimination steps in the catalytic cycle. These application notes explore the potential utility of this compound as a ligand in several key palladium-catalyzed cross-coupling reactions.

Ligand Structure

Caption: Chemical structure of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds, typically between an aryl or vinyl halide/triflate and an organoboron compound.

General Workflow

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Illustrative Data

Table 1: Illustrative Reaction Parameters for Suzuki-Miyaura Coupling

| Entry | Aryl Halide | Organoboron Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |

| 2 | 1-Chloro-4-nitrobenzene | 4-Methoxyphenylboronic acid | Cs₂CO₃ | Dioxane/H₂O | 110 | 16 | 78 |

| 3 | 2-Iodopyridine | (2-Thienyl)boronic acid | K₃PO₄ | DMF | 90 | 8 | 92 |

Experimental Protocol

-

Reaction Setup: To a dry Schlenk flask, add the aryl halide (1.0 mmol), the organoboron reagent (1.2 mmol), and the base (2.0 mmol).

-

Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and this compound (2-4 mol%).

-

Solvent and Reaction: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add the degassed solvent system (e.g., Toluene/H₂O, 4:1, 5 mL). Heat the reaction mixture to the desired temperature with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds, coupling an amine with an aryl halide or triflate.

Catalytic Cycle

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Illustrative Data

Table 2: Illustrative Reaction Parameters for Buchwald-Hartwig Amination

| Entry | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chlorotoluene | Morpholine | NaOt-Bu | Toluene | 100 | 18 | 90 |

| 2 | 1-Bromo-3,5-dimethylbenzene | Aniline | K₃PO₄ | Dioxane | 110 | 24 | 82 |

| 3 | 2-Bromopyridine | Benzylamine | Cs₂CO₃ | Toluene | 90 | 16 | 88 |

Experimental Protocol

-

Reaction Setup: In a glovebox, charge a dry Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%), this compound (2.5 mol%), and the base (e.g., NaOt-Bu, 1.4 mmol).

-

Reagent Addition: Add the aryl halide (1.0 mmol) and the amine (1.2 mmol).

-

Solvent and Reaction: Add anhydrous, degassed solvent (e.g., toluene, 5 mL). Seal the tube, remove it from the glovebox, and place it in a preheated oil bath. Stir vigorously at the indicated temperature.

-

Monitoring and Work-up: Monitor the reaction by GC-MS or LC-MS. After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.

Heck Reaction

The Heck reaction forms a substituted alkene through the coupling of an unsaturated halide with an alkene in the presence of a base.

General Scheme

Caption: General scheme of the Heck reaction.

Illustrative Data

Table 3: Illustrative Reaction Parameters for the Heck Reaction

| Entry | Aryl Halide | Alkene | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | Styrene | Et₃N | DMF | 100 | 6 | 95 |

| 2 | 4-Bromoacetophenone | n-Butyl acrylate | K₂CO₃ | DMAc | 120 | 12 | 88 |

| 3 | 1-Chloronaphthalene | Methyl methacrylate | Cs₂CO₃ | NMP | 130 | 24 | 75 |

Experimental Protocol

-

Reaction Setup: To a flame-dried Schlenk tube, add the aryl halide (1.0 mmol), the palladium source (e.g., Pd(OAc)₂, 1 mol%), and this compound (2 mol%).

-

Reagent Addition: Add the alkene (1.5 mmol), the base (e.g., Et₃N, 2.0 mmol), and the solvent (e.g., DMF, 5 mL).

-

Reaction: Degas the mixture with argon for 15 minutes. Heat the reaction to the desired temperature under a positive pressure of argon.

-

Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether).

-

Purification: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the residue by column chromatography.

Sonogashira Coupling

The Sonogashira coupling reaction is a method for forming C-C bonds between a terminal alkyne and an aryl or vinyl halide. It typically employs both palladium and copper co-catalysts.

Catalytic Cycles

Caption: Catalytic cycles of the Sonogashira coupling.

Illustrative Data

Table 4: Illustrative Reaction Parameters for Sonogashira Coupling

| Entry | Aryl Halide | Alkyne | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodoanisole | Phenylacetylene | Et₃N | THF | 60 | 4 | 96 |

| 2 | 1-Bromo-4-(trifluoromethyl)benzene | 1-Heptyne | i-Pr₂NH | DMF | 80 | 8 | 85 |

| 3 | 3-Chloropyridine | Trimethylsilylacetylene | Cs₂CO₃ | Dioxane | 100 | 16 | 70 |

Experimental Protocol

-

Reaction Setup: Combine the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), this compound (4 mol%), and copper(I) iodide (1 mol%) in a dry Schlenk tube.

-

Reagent Addition: Evacuate and backfill with argon. Add the degassed solvent (e.g., THF, 5 mL), the terminal alkyne (1.2 mmol), and the base (e.g., Et₃N, 2.0 mmol) via syringe.

-

Reaction: Stir the mixture at the specified temperature until the starting material is consumed (as monitored by TLC or GC).

-

Work-up: Cool the reaction, dilute with an organic solvent, and wash with aqueous ammonium chloride solution and brine.

-

Purification: Dry the organic phase, concentrate, and purify the crude product by flash chromatography.

Conclusion

This compound presents an interesting structural motif for a bidentate nitrogen ligand in palladium-catalyzed cross-coupling reactions. The protocols and illustrative data provided herein offer a foundation for exploring its potential applications. Researchers are encouraged to perform thorough optimization of reaction conditions, including catalyst loading, ligand-to-metal ratio, base, solvent, and temperature, to achieve optimal results for their specific substrates.

Application Notes and Protocols: Directed ortho-Metalation of N'-Benzyl-N,N-dimethylethylenediamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Directed ortho-metalation (DoM) is a powerful and highly regioselective tool in organic synthesis for the functionalization of aromatic rings.[1] This technique utilizes a directing metalation group (DMG) to guide the deprotonation of the aromatic ring at the position ortho to the DMG by a strong organolithium base.[1][2] The resulting aryllithium intermediate can then be trapped by a wide range of electrophiles, allowing for the precise installation of various functional groups.[1]

Tertiary amines and amides are well-established as effective DMGs.[2] N'-Benzyl-N,N-dimethylethylenediamine is a valuable substrate for DoM, where the dimethylamino group directs the lithiation to the ortho-position of the benzyl ring. This application note provides a detailed protocol for the directed ortho-metalation of this compound and subsequent reaction with various electrophiles.

Principle of the Method

The protocol is based on the coordination of the organolithium reagent by the tertiary amine of the N,N-dimethylethylenediamine moiety. This coordination brings the strong base in close proximity to the ortho-protons of the benzyl ring, facilitating regioselective deprotonation. The resulting ortho-lithiated species is a versatile intermediate for the synthesis of ortho-substituted benzylamine derivatives, which are important building blocks in medicinal chemistry and materials science.

Experimental Protocol

This protocol describes a general procedure for the directed ortho-metalation of this compound and subsequent quenching with an electrophile.

Materials:

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) in hexanes

-

Electrophile (e.g., N,N-dimethylformamide, benzophenone, trimethylsilyl chloride)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for anhydrous reactions (Schlenk line or glovebox)

Procedure:

-

Reaction Setup: Under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv.) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

-

Dissolution: Add anhydrous THF to the flask to achieve a concentration of 0.1-0.5 M. Stir the solution until the starting material is fully dissolved.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add the organolithium reagent (n-BuLi or s-BuLi, 1.1-1.5 equiv.) dropwise to the cooled solution. The reaction mixture may develop a color, indicating the formation of the lithiated species. Stir the reaction mixture at -78 °C for 1-2 hours.

-

Electrophilic Quench: Add the chosen electrophile (1.2-2.0 equiv.), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture at -78 °C.

-

Warming: After the addition of the electrophile, continue stirring at -78 °C for an additional 1-3 hours. Then, allow the reaction mixture to slowly warm to room temperature.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate with triethylamine).

Data Presentation

The following table summarizes the expected products and approximate yields for the reaction of ortho-lithiated this compound with various electrophiles. These yields are representative of typical DoM reactions with similar substrates.

| Entry | Electrophile | Product | Approximate Yield (%) |

| 1 | N,N-Dimethylformamide (DMF) | 2-((2-(dimethylamino)ethylamino)methyl)benzaldehyde | 70-85 |

| 2 | Benzophenone | (2-((2-(dimethylamino)ethylamino)methyl)phenyl)(diphenyl)methanol | 80-95 |

| 3 | Trimethylsilyl chloride (TMSCl) | N'-(2-(trimethylsilyl)benzyl)-N,N-dimethylethylenediamine | 85-95 |

| 4 | Iodine (I₂) | N'-(2-iodobenzyl)-N,N-dimethylethylenediamine | 75-90 |

| 5 | Carbon dioxide (CO₂) | 2-((2-(dimethylamino)ethylamino)methyl)benzoic acid | 65-80 |

Visualizations

Reaction Workflow

Caption: General workflow for the directed ortho-metalation of this compound.

Signaling Pathway (Reaction Mechanism)

Caption: Mechanism of directed ortho-metalation and electrophilic quench.

Safety Precautions

-

Organolithium reagents such as n-butyllithium are extremely pyrophoric and reactive towards moisture and air. Handle them with extreme caution under an inert atmosphere using proper techniques.

-

The reaction should be carried out in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

The quenching of the reaction can be exothermic. Perform the quench slowly and with adequate cooling.

Conclusion

The directed ortho-metalation of this compound provides a reliable and regioselective method for the synthesis of ortho-substituted benzylamine derivatives. The protocol is robust and can be applied to a variety of electrophiles, making it a valuable tool for the synthesis of complex molecules in drug discovery and materials science.

References

Application of N'-Benzyl-N,N-dimethylethylenediamine in Polymer Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N'-Benzyl-N,N-dimethylethylenediamine (BDMEDA) is a versatile diamine ligand that has found significant application in the field of polymer chemistry, particularly as a key component in the catalyst system for Atom Transfer Radical Polymerization (ATRP). ATRP is a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, predetermined molecular weights, and narrow molecular weight distributions (low polydispersity index, PDI). The ability to precisely control these parameters is crucial for the development of advanced materials for a wide range of applications, including drug delivery, diagnostics, and functional coatings.

BDMEDA, in conjunction with a copper(I) halide salt, forms a catalyst complex that effectively mediates the reversible activation and deactivation of dormant polymer chains. This control over the polymerization process enables the synthesis of a variety of polymer architectures, such as block copolymers, star polymers, and polymer brushes, with a high degree of precision.

Key Applications in Polymer Chemistry

The primary application of this compound in polymer chemistry is as a ligand in copper-catalyzed Atom Transfer Radical Polymerization (ATRP). In this role, BDMEDA offers several advantages:

-

Formation of a Stable Catalyst Complex: BDMEDA is a bidentate ligand that coordinates with the copper center, forming a stable yet reactive catalyst complex. This stability helps to maintain a low concentration of active radical species, minimizing termination reactions and allowing for controlled polymer growth.

-

Solubility: The BDMEDA-copper complex often exhibits good solubility in common organic solvents used for polymerization, facilitating a homogeneous reaction environment.

-

Versatility: The catalyst system is effective for the polymerization of a wide range of monomers, including styrenes, (meth)acrylates, and acrylonitrile.

Beyond its role in ATRP, BDMEDA and similar amine compounds can also be utilized as:

-

Curing agents for epoxy resins: The amine functionalities can react with epoxy groups, leading to cross-linked polymer networks with enhanced mechanical and thermal properties.[1]

-

Monomers for the synthesis of polyamines: BDMEDA can be incorporated into polymer backbones to introduce specific functionalities.[1]

Data Presentation: Polymerization of Methyl Methacrylate (MMA) and Styrene using Amine Ligands in ATRP

The following table summarizes typical quantitative data obtained from ATRP reactions of methyl methacrylate (MMA) and styrene using multidentate amine ligands, which are structurally and functionally similar to BDMEDA. This data illustrates the level of control achievable with such catalyst systems.

| Monomer | Initiator | Ligand | [Monomer]:[Initiator]:[Cu(I)]:[Ligand] | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol , exp) | PDI (Mw/Mn) |

| MMA | EBiB | PMDETA | 100:1:1:1 | Anisole | 90 | 4 | 95 | 9,800 | 1.15 |

| Styrene | 1-PEBr | PMDETA | 100:1:1:1 | Bulk | 110 | 6 | 92 | 9,500 | 1.10 |

| MMA | EBiB | HMTETA | 200:1:1:2 | Bulk | 90 | 2.5 | 79 | 23,000 | 1.45 |

| Styrene | 1-PEBr | HMTETA | 100:1:1:1 | DPE | 110 | 4 | 85 | 8,900 | 1.12 |

EBiB: Ethyl α-bromoisobutyrate, 1-PEBr: 1-Phenylethyl bromide, PMDETA: N,N,N',N'',N''-Pentamethyldiethylenetriamine, HMTETA: Hexamethyltriethylenetetramine, DPE: Diphenyl ether.

Experimental Protocols

Protocol 1: General Procedure for Atom Transfer Radical Polymerization (ATRP) of Methyl Methacrylate (MMA) using a BDMEDA-based Catalyst System

This protocol describes a general procedure for the ATRP of methyl methacrylate to synthesize a well-defined poly(methyl methacrylate) (PMMA) homopolymer.

Materials:

-

Methyl methacrylate (MMA), inhibitor removed

-

Ethyl α-bromoisobutyrate (EBiB), initiator

-

Copper(I) bromide (CuBr), catalyst

-

This compound (BDMEDA), ligand

-

Anisole, solvent

-

Argon or Nitrogen gas (high purity)

-

Schlenk flask and vacuum/gas line

-

Magnetic stirrer and stir bar

-

Thermostated oil bath

-

Syringes and needles

Procedure:

-

Monomer and Solvent Preparation: Purify MMA by passing it through a column of basic alumina to remove the inhibitor. Degas the purified MMA and anisole by bubbling with argon or nitrogen for at least 30 minutes.

-

Catalyst/Ligand Complex Formation:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.143 g, 1.0 mmol).

-

Seal the flask with a rubber septum and deoxygenate by performing three cycles of vacuum and backfilling with argon/nitrogen.

-

Using a degassed syringe, add deoxygenated anisole (e.g., 10 mL) and BDMEDA (e.g., 0.178 g, 1.0 mmol).

-

Stir the mixture at room temperature until the copper salt dissolves and a homogeneous colored solution is formed.

-

-

Initiator and Monomer Addition:

-

In a separate, dry, and sealed vial, prepare a solution of the initiator EBiB (e.g., 0.195 g, 1.0 mmol) and the purified MMA (e.g., 10.0 g, 100 mmol) in deoxygenated anisole (e.g., 10 mL).

-

-

Polymerization:

-

Using a degassed syringe or cannula, transfer the monomer/initiator solution to the Schlenk flask containing the catalyst/ligand complex.

-

Immerse the Schlenk flask in a preheated oil bath at the desired temperature (e.g., 90 °C).

-

Stir the reaction mixture for the desired period. The progress of the polymerization can be monitored by taking samples periodically and analyzing them by ¹H NMR (for monomer conversion) and Gel Permeation Chromatography (GPC) (for molecular weight and PDI).

-

-

Termination and Purification:

-

To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air. This will oxidize the Cu(I) catalyst to Cu(II), effectively stopping the polymerization.

-

Dilute the viscous polymer solution with a suitable solvent (e.g., tetrahydrofuran, THF).

-

Pass the solution through a short column of neutral alumina to remove the copper catalyst.

-

Precipitate the polymer by adding the solution dropwise into a large excess of a non-solvent, such as cold methanol or hexane.

-

Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

-

Characterization:

-

Monomer Conversion: Determined by ¹H NMR spectroscopy by comparing the integration of the monomer vinyl protons to an internal standard or the polymer backbone protons.

-

Molecular Weight and Polydispersity Index (PDI): Determined by Gel Permeation Chromatography (GPC) calibrated with polystyrene or PMMA standards.

Mandatory Visualization

Diagram of the ATRP Catalytic Cycle